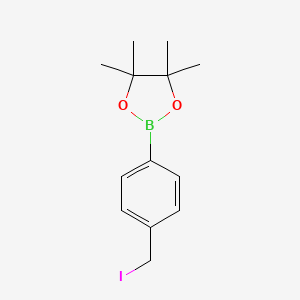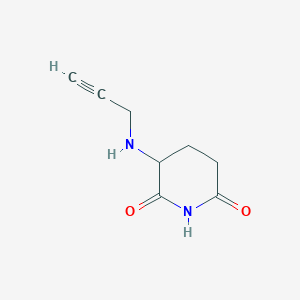
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of piperidine, featuring an alkyne group and an amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with propargylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 60-80°C to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as halides, thiols
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(prop-2-ynylamino)piperidine-2,6-dione |
InChI |
InChI=1S/C8H10N2O2/c1-2-5-9-6-3-4-7(11)10-8(6)12/h1,6,9H,3-5H2,(H,10,11,12) |
InChI Key |
FCIPDSCDCGGVNE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
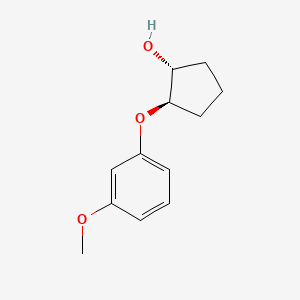
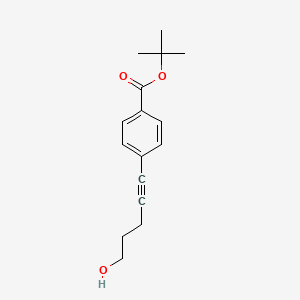
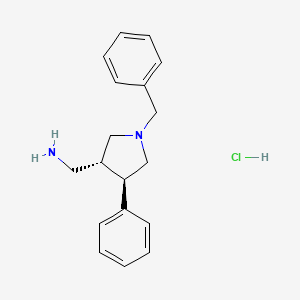
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
